2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine
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Overview
Description
2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H6F3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and methoxy group in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of vapor-phase reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce methyl-substituted pyridines .
Scientific Research Applications
2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group.
2-Methoxy-3-(trifluoromethyl)pyridine: Similar but with the trifluoromethyl group at a different position.
2-Methoxy-5-(trifluoromethyl)aniline: Contains an aniline group instead of a pyridine ring
Uniqueness
2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl and methoxy groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high lipophilicity and specific reactivity patterns .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-methoxy-5-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-6(8(9,10)11)7(13-2)12-4-5/h3-4H,1-2H3 |
InChI Key |
YUYKKBUYLCHDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)C(F)(F)F |
Origin of Product |
United States |
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